molecular formula C13H10N2O2 B14208443 4-(2-methoxyphenyl)-6-oxo-1H-pyridine-3-carbonitrile CAS No. 825638-16-2

4-(2-methoxyphenyl)-6-oxo-1H-pyridine-3-carbonitrile

Cat. No.: B14208443
CAS No.: 825638-16-2
M. Wt: 226.23 g/mol
InChI Key: SRQGRPXTVKFMCC-UHFFFAOYSA-N
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Description

4-(2-Methoxyphenyl)-6-oxo-1H-pyridine-3-carbonitrile is an organic compound with a complex structure that includes a pyridine ring substituted with a methoxyphenyl group, a carbonitrile group, and a ketone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-methoxyphenyl)-6-oxo-1H-pyridine-3-carbonitrile typically involves multi-step organic reactions. One common method involves the reaction of 2-methoxybenzaldehyde with malononitrile in the presence of a base to form a benzylidene malononitrile intermediate. This intermediate then undergoes cyclization and oxidation to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or ammonium acetate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methoxyphenyl)-6-oxo-1H-pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The ketone group can be reduced to form an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like sodium methoxide or other strong nucleophiles.

Major Products

The major products formed from these reactions include hydroxylated derivatives, reduced alcohols, and various substituted aromatic compounds.

Scientific Research Applications

4-(2-Methoxyphenyl)-6-oxo-1H-pyridine-3-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Used in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-methoxyphenyl)-6-oxo-1H-pyridine-3-carbonitrile involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Methoxyphenyl)-6-oxo-1H-pyridine-3-carboxamide
  • 4-(2-Methoxyphenyl)-6-oxo-1H-pyridine-3-carboxylic acid
  • 4-(2-Methoxyphenyl)-6-oxo-1H-pyridine-3-methyl ester

Uniqueness

4-(2-Methoxyphenyl)-6-oxo-1H-pyridine-3-carbonitrile is unique due to the presence of the carbonitrile group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where the carbonitrile functionality is required.

Properties

CAS No.

825638-16-2

Molecular Formula

C13H10N2O2

Molecular Weight

226.23 g/mol

IUPAC Name

4-(2-methoxyphenyl)-6-oxo-1H-pyridine-3-carbonitrile

InChI

InChI=1S/C13H10N2O2/c1-17-12-5-3-2-4-10(12)11-6-13(16)15-8-9(11)7-14/h2-6,8H,1H3,(H,15,16)

InChI Key

SRQGRPXTVKFMCC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=CC(=O)NC=C2C#N

Origin of Product

United States

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